2-Phenylpropanenitrile
Overview
Description
2-Phenylpropanenitrile, also known as alpha-methylphenylacetonitrile, is an organic compound with the molecular formula C9H9N. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical, fragrance, and agricultural industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpropanenitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction is typically carried out at elevated temperatures (160-200°C) and under pressure (2±0.2 MPa) for several hours. After the reaction, the product is purified through distillation .
Another method involves the reaction of benzyl cyanide with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is conducted at high temperatures (100-300°C) and under pressure (0.5-6 MPa) for several hours. The product is then purified through high-vacuum rectification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 2-Phenylpropionic acid.
Grignard Reaction: Reaction with Grignard reagents can produce ketones or other substituted products.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as the reducing agent, often in anhydrous ether or tetrahydrofuran.
Grignard Reaction: Grignard reagents such as methylmagnesium bromide are used in anhydrous conditions, often in diethyl ether or tetrahydrofuran.
Major Products
Hydrolysis: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropanamine.
Grignard Reaction: Various ketones and substituted products depending on the Grignard reagent used.
Scientific Research Applications
2-Phenylpropanenitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.
Medicine: As a precursor in the synthesis of drugs and active pharmaceutical ingredients
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-Phenylpropanenitrile involves its reactivity as a nitrile compound. Nitriles are known to undergo nucleophilic addition reactions, where the carbon-nitrogen triple bond is attacked by nucleophiles. This reactivity is exploited in various synthetic pathways to produce a wide range of products .
Comparison with Similar Compounds
Similar Compounds
Benzyl Cyanide: Similar in structure but lacks the alpha-methyl group.
2-Phenylpropionic Acid: The hydrolysis product of 2-Phenylpropanenitrile.
2-Phenylpropanamine: The reduction product of this compound.
Uniqueness
This compound is unique due to its alpha-methyl group, which influences its reactivity and the types of products it can form. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries .
Properties
IUPAC Name |
2-phenylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAOLENBKNECGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870913 | |
Record name | Benzeneacetonitrile, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-91-2 | |
Record name | 2-Phenylpropionitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylpropionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylpropanenitrile | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37485 | |
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Record name | 2-Phenylpropanenitrile | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11264 | |
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Record name | Benzeneacetonitrile, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, .alpha.-methyl- | |
Source | EPA DSSTox | |
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Record name | 2-phenylpropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.777 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-phenylpropanenitrile behave as a reagent in organic synthesis?
A1: this compound can act as an electrophilic cyanide source for synthesizing molecules with nitrile-bearing quaternary centers. This process, termed "transnitrilation", relies on an equilibrium-driven reaction where the thermodynamically favored product is formed. This method is particularly useful for gem-difunctionalization of alkyl lithium reagents. []
Q2: Can you explain the role of this compound in oxidative nucleophilic substitution reactions?
A2: this compound, when treated with a strong base, forms a tertiary carbanion. This carbanion can then add to heterocyclic nitroarenes. The resulting adduct can be oxidized by an oxidizing agent like potassium permanganate (KMnO4) to yield products of oxidative nucleophilic substitution of hydrogen (ONSH). This reaction pathway offers a method to functionalize heterocyclic nitroarenes. [, ]
Q3: Are there any studies exploring the interaction of this compound with transition metal complexes?
A3: Yes, research demonstrates that this compound can undergo [, ]-addition reactions with specific rhenium PNP pincer complexes. This interaction highlights the ability of such complexes to activate the nitrile group in this compound, leading to the formation of ketimido complexes. Interestingly, this activation process is reversible, showcasing the potential for catalytic applications. []
Q4: What is the significance of the reversible nature of the reaction between this compound and the rhenium complex?
A4: The reversibility of this reaction is crucial as it allows for the development of catalytic cycles. For instance, the rhenium complex mentioned in the research was successfully employed as a catalyst in Michael addition reactions, where this compound acts as a reactant. This highlights the potential of using this compound in catalytic systems for various organic transformations. []
Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A5: Both 1H and 13C NMR spectroscopy are valuable tools for characterizing this compound derivatives, especially for analyzing the products formed after its reactions, like substituted 5-methyl-3,5-diphenylimidazolidin-2,4-diones. These techniques help determine the structure and confirm the success of the synthetic procedures. []
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